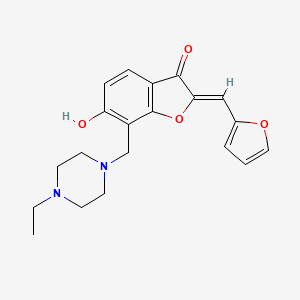

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-2-21-7-9-22(10-8-21)13-16-17(23)6-5-15-19(24)18(26-20(15)16)12-14-4-3-11-25-14/h3-6,11-12,23H,2,7-10,13H2,1H3/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYDIWHPMPBLOA-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound with significant potential in pharmacology due to its unique structural features. The compound's structure includes a benzofuran core, which is fused with a furan ring and substituted with various functional groups, suggesting diverse biological activities. This article explores the biological activity of this compound based on existing literature, structure-activity relationship (SAR) models, and comparative analysis with similar compounds.

Structural Characteristics

The compound features:

- Benzofuran Core : This structure is known for its biological activity, particularly in anticancer and antimicrobial applications.

- Piperazine Moiety : The presence of the 4-ethylpiperazin-1-yl group enhances the compound's ability to interact with biological targets such as receptors or enzymes due to its basic nitrogen atom.

Predicted Biological Activities

Using structure-activity relationship models, several potential biological activities have been predicted for this compound:

| Activity Type | Predicted Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor cell growth | |

| Neuroactive | Modulation of neurotransmitter systems | |

| Antimicrobial | Inhibition of bacterial growth |

The unique combination of structural features suggests that this compound may exhibit a broad spectrum of therapeutic applications.

Anticancer Activity

Research has demonstrated that derivatives of benzofuran compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on similar benzofuran derivatives have shown IC50 values ranging from 1–20 μM against HeLa and K562 cell lines, indicating strong inhibitory activity compared to established chemotherapeutics like etoposide .

Neuropharmacological Potential

The piperazine moiety in the structure is linked to neuroactive properties. Compounds containing piperazine have been shown to interact with serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders .

Antimicrobial Properties

Compounds similar to this compound have been evaluated for antimicrobial activity. For example, furan-based derivatives have demonstrated effectiveness against various bacterial strains, highlighting the potential for this compound to serve as an antimicrobial agent .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that many compounds share structural similarities with this compound. The following table summarizes key comparisons:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Methylbenzofuran | Methyl group substitution | Anticancer | Lacks piperazine moiety |

| 4-Ethylpiperazine derivative | Piperazine ring | Neuroactive | Different core structure |

| Furan-based derivatives | Furan ring | Antimicrobial | Varies in substituents |

This analysis underscores the unique binding affinity and selectivity that this compound may possess due to its distinct structural features.

Scientific Research Applications

Chemical Characteristics

The compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 368.4 g/mol

- CAS Number : 869078-64-8

The presence of the 4-ethylpiperazin-1-yl group indicates potential interactions with various biological targets, enhancing its pharmacological profile.

Structure-Activity Relationship (SAR)

The biological activity of (Z)-7-((4-ethylpiperazin-1-yl)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one can be analyzed through SAR models. These models suggest that the compound may exhibit:

- Anticancer Properties : Its structural similarity to known anticancer agents positions it as a candidate for cancer therapy.

- Neuroactive Effects : The piperazine moiety is often associated with neuroactive compounds, indicating potential applications in treating neurological disorders.

- Antimicrobial Activity : The furan ring contributes to its potential antimicrobial properties.

Anticancer Activity

Recent studies have investigated the anticancer properties of benzofuran derivatives. For instance, a study synthesized several podophyllotoxin derivatives, including analogs similar to this compound, and evaluated their cytotoxic effects against various cancer cell lines. The findings indicated significant cytotoxicity, suggesting that modifications to the benzofuran structure could enhance anticancer efficacy .

Neuropharmacological Studies

Research into neuropharmacological applications has shown that compounds containing piperazine rings can influence neurotransmitter systems. A study focusing on piperazine derivatives demonstrated their ability to modulate serotonin receptors, which are crucial in treating anxiety and depression disorders. This positions this compound as a potential candidate for further neuropharmacological exploration .

Antimicrobial Research

The furan moiety in this compound has been linked to antimicrobial activity. A systematic review highlighted various furan derivatives with demonstrated efficacy against bacterial strains, paving the way for further investigation into this compound as a novel antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzofuran-3(2H)-one scaffold is a common framework in medicinal and synthetic chemistry. Below is a detailed comparison of the target compound with three analogs, highlighting substituent variations and their implications.

Substituent Analysis and Physicochemical Properties

Table 1: Structural and Property Comparison

Key Observations

The 4-(2-hydroxyethyl)piperazinylmethyl substituent in adds a hydroxyl group, increasing hydrophilicity (XLogP3 = 2.6) relative to the ethylpiperazine variant.

Position 2 Substituents :

- The furan-2-ylmethylene group in the target compound provides an electron-rich aromatic system, contrasting with the 2-fluorobenzylidene in (electron-withdrawing) and the 4-methoxybenzylidene in (electron-donating). These differences may alter π-π stacking interactions in biological targets.

- The 3-methylbenzylidene group in introduces steric bulk, which could reduce membrane permeability compared to the smaller furan substituent.

Hydrogen Bonding and Lipophilicity :

- The target compound’s 6-hydroxy group and piperazine nitrogen contribute to hydrogen bonding, similar to analogs , and . However, the absence of a hydroxyl or methoxy group at position 2 may lower its XLogP3 compared to and .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the benzofuran core with substituted piperazine and furan moieties in this compound?

- Methodological Answer : The benzofuran scaffold can be synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, as demonstrated for analogous benzofuran derivatives . Key steps include:

- Step 1 : Preparation of halogenated benzofuran precursors (e.g., bromo or iodo derivatives at position 7).

- Step 2 : Coupling with 4-ethylpiperazine derivatives via Buchwald-Hartwig amination or nucleophilic substitution.

- Step 3 : Introduction of the furan-2-ylmethylene group via Knoevenagel condensation using furfuraldehyde under acidic or basic conditions.

- Critical Note : Steric hindrance from the 6-hydroxy group may require protective groups (e.g., silyl ethers) during coupling reactions.

Q. How can the (Z)-stereochemistry of the furan-2-ylmethylene group be confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis provides definitive proof of configuration, as seen in structurally similar (Z)-benzylidene-benzofuran derivatives .

- NMR Spectroscopy : Compare coupling constants () of the α,β-unsaturated ketone system. (Z)-isomers typically show values <12 Hz due to restricted rotation, while (E)-isomers exhibit higher values.

- UV-Vis Spectroscopy : The (Z)-configuration often results in a bathochromic shift due to extended conjugation.

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Methodological Answer :

- Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s hydroxy and piperazinyl groups.

- Aqueous buffers (pH 4–6) with sodium acetate and 1-octanesulfonate (as per USP guidelines) are recommended for HPLC analysis to prevent degradation .

- Stability Note : Avoid prolonged exposure to light or high pH, which may catalyze keto-enol tautomerism or oxidation.

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for this compound across different assays?

- Methodological Answer :

- Assay Optimization : Validate cell-based assays using standardized positive controls (e.g., kinase inhibitors for kinase-targeted studies).

- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess first-pass metabolism, which may explain variability in in vivo vs. in vitro results.

- Data Normalization : Apply Hill equation modeling to account for non-linear dose-response relationships. Reference impurities (e.g., des-ethyl piperazine derivatives) should be quantified via HPLC to rule out batch-dependent artifacts .

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) of this compound’s derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs), focusing on the piperazine group’s role in hydrogen bonding.

- QSAR Modeling : Train models using descriptors such as logP, polar surface area, and H-bond donor/acceptor counts. Validate against experimental IC50 values from analogous benzofuran-imidazo phthalazine hybrids .

- MD Simulations : Assess conformational stability of the (Z)-configuration in aqueous and lipid bilayer environments.

Q. How can impurity profiling be systematically conducted for this compound during scale-up synthesis?

- Methodological Answer :

- HPLC-MS Analysis : Use a C18 column with a methanol/sodium acetate buffer (65:35 v/v) mobile phase to separate impurities. Detect degradants (e.g., oxidized furan or hydrolyzed piperazine) via high-resolution MS .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions to identify major degradation pathways.

- Reference Standards : Synthesize and characterize potential impurities (e.g., (E)-isomer, dehydroxy byproducts) for spiking experiments .

Q. What in vitro models are appropriate for evaluating the compound’s blood-brain barrier (BBB) permeability?

- Methodological Answer :

- PAMPA-BBB Assay : Measure passive diffusion using a lipid membrane model. The compound’s logD (∼2–3) and molecular weight (<500 Da) suggest moderate BBB penetration.

- Caco-2 Cell Monolayers : Assess active transport and efflux mechanisms (e.g., P-gp interaction via bidirectional permeability assays).

- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fractions, which influence free brain concentration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.